N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and pyrrolidin-3-yl groups suggest that this compound may have interesting biological activities .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the sulfonamide and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups. Sulfonamides are typically stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the sulfonamide group can form hydrogen bonds, which could affect the compound’s solubility and stability .Scientific Research Applications
Enzyme Inhibition
The studied compounds exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Understanding the mechanism of enzyme inhibition can provide insights into drug development and therapeutic interventions.
Crystallography and Structural Studies
The crystal structure of this compound has been determined, revealing its three-dimensional arrangement. Such studies contribute to our understanding of molecular interactions, stability, and reactivity . Investigating its crystallographic properties can aid in drug design and optimization.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(11-18(16)27-2)30(24,25)21-13-9-20(23)22(12-13)14-3-5-17-19(10-14)29-8-7-28-17/h3-6,10-11,13,21H,7-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODWNVSSDZWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide |
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